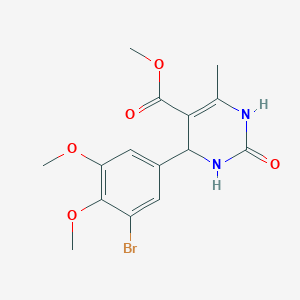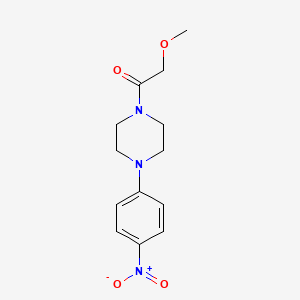![molecular formula C22H19N3O2 B3960388 7-[(4-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B3960388.png)
7-[(4-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol
Vue d'ensemble
Description
7-[(4-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol, also known as 8-hydroxyquinoline or oxine, is a chemical compound with a wide range of applications in scientific research. It is a chelating agent and has been extensively used as a fluorescent probe, analytical reagent, and as a complexing agent in the determination of trace metals.
Mécanisme D'action
The mechanism of action of 7-[(4-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinolnoline involves the formation of a complex with metal ions. The hydroxyl and pyridine groups in the molecule act as chelating agents, forming a stable complex with metal ions. The complex formation can be monitored by the change in fluorescence intensity of the molecule. The complexation with metal ions can also lead to the modulation of the biological activity of the metal ions.
Biochemical and Physiological Effects:
7-[(4-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinolnoline has been shown to have a range of biochemical and physiological effects. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. In addition, it has been shown to inhibit the formation of amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer's disease. Furthermore, it has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-[(4-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinolnoline in lab experiments is its high selectivity for metal ions. It can be used to selectively detect and quantify metal ions in various samples. In addition, it is relatively easy to synthesize and is commercially available. However, one of the limitations of using 7-[(4-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinolnoline is its low solubility in water, which can limit its use in aqueous environments.
Orientations Futures
There are several future directions for the use of 7-[(4-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinolnoline in scientific research. One direction is the development of new fluorescent probes based on 7-[(4-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinolnoline for the detection of metal ions. Another direction is the synthesis of new metal-organic frameworks and coordination polymers using 7-[(4-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinolnoline as a ligand. Furthermore, the development of new transition metal complexes with potential applications in catalysis and medicinal chemistry is another future direction. Finally, the investigation of the biological activity of 7-[(4-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinolnoline and its derivatives is another promising direction for future research.
Applications De Recherche Scientifique
7-[(4-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinolnoline has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as an analytical reagent for the determination of trace metals in various samples. In addition, it has been used as a complexing agent in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Furthermore, it has been used as a ligand in the synthesis of transition metal complexes with potential applications in catalysis and medicinal chemistry.
Propriétés
IUPAC Name |
7-[(4-hydroxyphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-14-5-6-16-9-12-18(22(27)21(16)24-14)20(15-7-10-17(26)11-8-15)25-19-4-2-3-13-23-19/h2-13,20,26-27H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIODFGQKSZHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-7-[(2-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3960308.png)
![5-{[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3960313.png)
![N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B3960323.png)
![6-methyl-5-{5-[5-(tetrahydro-2-furanyl)-2-thienyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3960333.png)
![N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]acetamide](/img/structure/B3960344.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3960347.png)

![10-bromo-6-(4-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960364.png)

![10-bromo-6-(2,3-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960382.png)

![ethyl 4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3960395.png)
![N-(3-chloro-4-methylphenyl)-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-(4-morpholinyl)benzamide](/img/structure/B3960401.png)
![4-chloro-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3960406.png)